molecular formula C10H10N2OS B13314244 5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde

5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13314244
M. Wt: 206.27 g/mol
InChI Key: OHLMNQUTDYCQDY-UHFFFAOYSA-N
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Description

5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both imidazole and thiophene rings The imidazole ring is known for its presence in many biologically active molecules, while the thiophene ring is a sulfur-containing five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of 2-ethylimidazole with thiophene-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carboxylic acid.

    Reduction: 5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-methanol.

    Substitution: 5-(2-Ethyl-1H-imidazol-1-YL)-3-bromothiophene-2-carbaldehyde.

Scientific Research Applications

5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring can coordinate with metal ions, which may be crucial for its biological activity. Additionally, the thiophene ring can participate in π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde
  • 5-(2-Propyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde
  • 5-(2-Butyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde

Uniqueness

5-(2-Ethyl-1H-imidazol-1-YL)thiophene-2-carbaldehyde is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. The combination of the imidazole and thiophene rings also provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

5-(2-ethylimidazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C10H10N2OS/c1-2-9-11-5-6-12(9)10-4-3-8(7-13)14-10/h3-7H,2H2,1H3

InChI Key

OHLMNQUTDYCQDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1C2=CC=C(S2)C=O

Origin of Product

United States

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